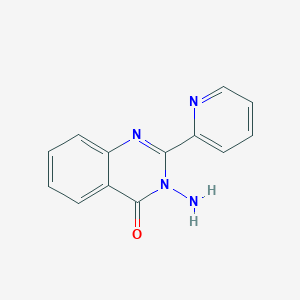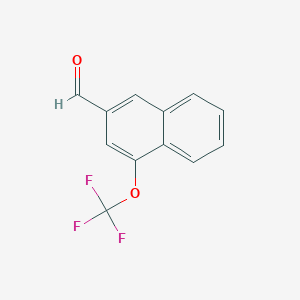
(1E)-N-(4-Chlorophenyl)-3-(trimethylsilyl)prop-2-yn-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline is an organic compound with the molecular formula C12H14ClNSi. This compound is characterized by the presence of a chloro-substituted aniline group and a trimethylsilyl-propynylidene moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline typically involves the reaction of 4-chloroaniline with 3-(trimethylsilyl)prop-2-yn-1-ylidene. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the trimethylsilyl-propynylidene reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl-propynylidene moiety can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chloro-substituted aniline group can interact with aromatic residues in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline include:
- 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)benzamide
- 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)phenylamine
- 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline derivatives
These compounds share similar structural features but differ in their functional groups or substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 4-Chloro-N-(3-(trimethylsilyl)prop-2-yn-1-ylidene)aniline lies in its specific combination of a chloro-substituted aniline group and a trimethylsilyl-propynylidene moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
90261-23-7 |
|---|---|
Molekularformel |
C12H14ClNSi |
Molekulargewicht |
235.78 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3-trimethylsilylprop-2-yn-1-imine |
InChI |
InChI=1S/C12H14ClNSi/c1-15(2,3)10-4-9-14-12-7-5-11(13)6-8-12/h5-9H,1-3H3 |
InChI-Schlüssel |
YXPCINDMOGVFBL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC=NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)

![3-Methyl-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B11870472.png)
![2,3-Dihydronaphtho[1,2-b]benzofuran-4(1H)-one](/img/structure/B11870475.png)



![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)



![3-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B11870517.png)


